7-溴庚酸甲酯

描述

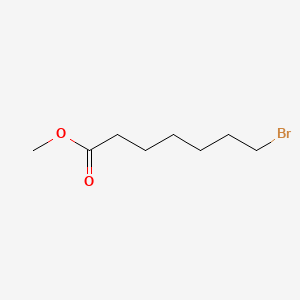

Methyl 7-bromoheptanoate is a chemical compound with the CAS Number: 54049-24-0 . It is used as an intermediate in the preparation of labeled Tianeptine , which has psychostimulant, anti-ulcer, and anti-emetic properties .

Molecular Structure Analysis

The molecular formula of Methyl 7-bromoheptanoate is C8H15BrO2 . The InChI code is 1S/C8H15BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 .Physical And Chemical Properties Analysis

Methyl 7-bromoheptanoate is a liquid at room temperature . It has a molecular weight of 223.11 . The density of Methyl 7-bromoheptanoate is 1.257g/cm3 . The boiling point is 112 °C at a pressure of 5 Torr .科学研究应用

合成应用

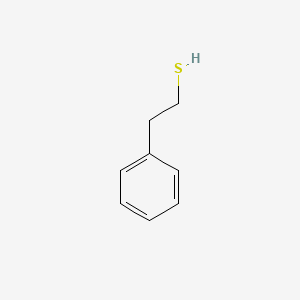

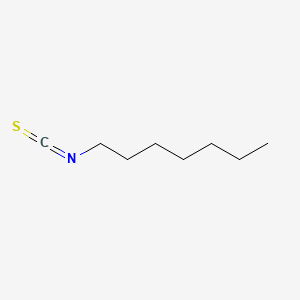

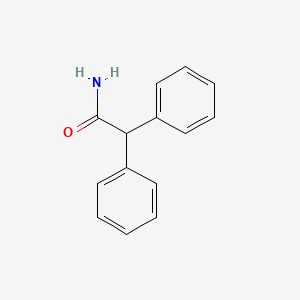

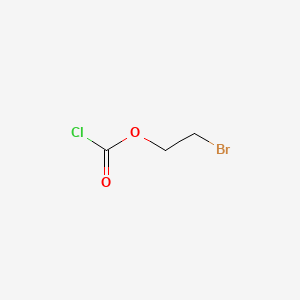

7-溴庚酸甲酯已用于化学研究中的各种合成应用。例如,它已被用于合成 2-(6-甲氧羰基己基)-环戊-2-烯-1-酮,这是制备前列腺素的关键中间体,突出了其在合成生物活性化合物中的作用 (Ballini & Petrini, 1984)。此外,它已被用于合成 7-巯基庚酰苏氨酸磷酸酯,该磷酸酯在甲辅酶 M 甲基还原酶系统中具有活性,证明了它在生化研究中的用途 (Noll, Donnelly, & Wolfe, 1987).

化学合成与表征

7-溴庚酸甲酯也是有机合成和表征领域的研究主题。研究包括合成各种 7-溴庚酸甲酯的衍生物和类似物,例如 7-羟基庚-5-炔酸甲酯,用于开发新的化学实体 (Casy, Patterson, & Taylor, 2003)。这些化合物在药物化学和药物发现中具有潜在应用。

在复杂合成中的作用

7-溴庚酸甲酯在复杂分子的全合成中一直是一个至关重要的组成部分。例如,它在 (+/-)-五环氨氧化酸/甲酯的合成中的应用已被记录,该化合物衍生自假单胞菌属厌氧氨氧化菌。这突出了其在构建复杂天然产物结构中的重要性 (Mascitti & Corey, 2004).

熏蒸和害虫控制研究

在农业研究的背景下,与 7-溴庚酸甲酯相关的研究一直集中于甲基溴的替代品,用于植物检疫和收获后害虫控制。这项研究对于制定环保且有效的害虫控制策略至关重要 (Schneider et al., 2003)。它突出了 7-溴庚酸甲酯衍生物在探索传统杀虫剂替代方案中的作用。

安全和危害

Methyl 7-bromoheptanoate has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

作用机制

Target of Action

Methyl 7-bromoheptanoate is a chemical compound with the molecular formula C8H15BrO2 It is known to be used as an alkylating agent for organic compounds .

Mode of Action

The specific mode of action of Methyl 7-bromoheptanoate is not well-documented. As an alkylating agent, it can add an alkyl group to its target molecules, which can alter their structure and function. This interaction can lead to changes in the target molecules, potentially affecting their role in various biological processes .

Biochemical Pathways

It is known to participate in the synthesis of ω-chain shortened prostaglandins . Prostaglandins are bioactive lipids that play crucial roles in various physiological processes, including inflammation, fever, and pain perception. The downstream effects of this interaction would depend on the specific prostaglandins synthesized and their roles in the body.

Result of Action

The molecular and cellular effects of Methyl 7-bromoheptanoate’s action would depend on its specific targets and mode of action. As an alkylating agent, it could potentially alter the structure and function of its target molecules, leading to changes at the molecular and cellular levels .

属性

IUPAC Name |

methyl 7-bromoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRLUWIDTDLHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339145 | |

| Record name | Methyl 7-bromoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-bromoheptanoate | |

CAS RN |

54049-24-0 | |

| Record name | Methyl 7-bromoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-bromoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

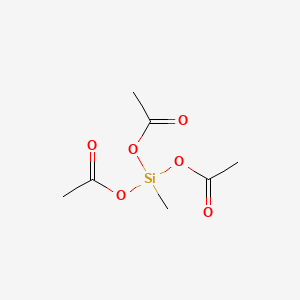

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

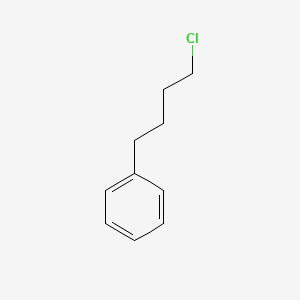

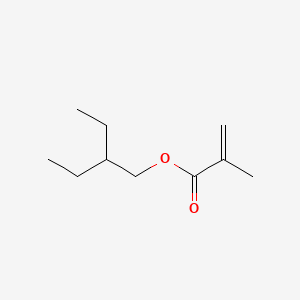

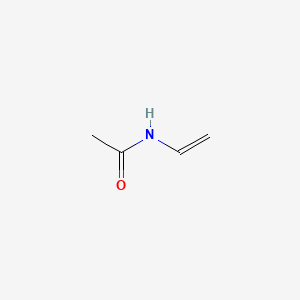

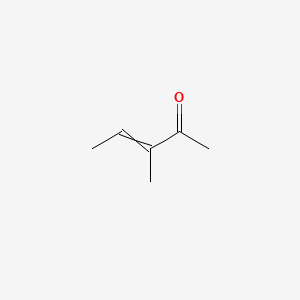

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。